2-Chloro-4-methyl-5-nitroaniline;hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
2-chloro-4-methyl-5-nitroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c1-4-2-5(8)6(9)3-7(4)10(11)12;/h2-3H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDQPQLAXMOEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Chloro-4-methyl-5-nitroaniline;hydrochloride physical properties"
[1][2][3][4][5]
Executive Summary
2-Chloro-4-methyl-5-nitroaniline hydrochloride (CAS: 2470435-80-2) is a specialized aromatic amine salt utilized primarily as a fine chemical intermediate in the synthesis of pharmaceuticals and high-performance organic pigments.[1][2][3][4][5] Structurally, it is the hydrochloride salt of 2-chloro-4-methyl-5-nitroaniline (CAS: 1081809-78-0), a polysubstituted benzene derivative where the positioning of the chloro, methyl, and nitro groups creates a unique electronic environment suitable for further nucleophilic substitutions or coupling reactions.
This guide details the physicochemical properties, synthetic pathways, and handling protocols for researchers and drug development professionals.
Chemical Identity & Nomenclature
The compound is characterized by a benzene core substituted with an amino group (protonated in the salt form), a chlorine atom, a methyl group, and a nitro group. The specific regiochemistry (2-Cl, 4-Me, 5-NO₂) distinguishes it from common dye intermediates like Fast Red KB or GL bases.
| Property | Description |
| IUPAC Name | 2-Chloro-4-methyl-5-nitroaniline hydrochloride |
| Systematic Name | 2-Chloro-4-methyl-5-nitrobenzenamine hydrochloride |
| CAS Number (Salt) | 2470435-80-2 |
| CAS Number (Free Base) | 1081809-78-0 |
| Molecular Formula | C₇H₇ClN₂O₂ · HCl |
| Molecular Weight | 223.06 g/mol (Salt); 186.60 g/mol (Free Base) |
| SMILES | CC1=C(Cl)C=C([O-])C(N)=C1.Cl |
| Appearance | Off-white to pale yellow crystalline powder |
Physical & Chemical Properties[6][7][8][9][10][11][12][13]
Hydrochloride Salt Properties
The hydrochloride form is generated to enhance water solubility and storage stability compared to the free base.
| Property | Value / Observation | Note |
| Melting Point | >200 °C (Decomposition) | Typical for aniline salts; exact value depends on purity/solvate form. |
| Solubility (Water) | Moderate to High | Protonated amine forms an ionic lattice soluble in polar protic solvents. |
| Solubility (Organic) | Soluble in Methanol, DMSO, DMF | Limited solubility in non-polar solvents (Hexane, Toluene). |
| Hygroscopicity | Moderate | Aniline hydrochlorides can absorb atmospheric moisture; store under inert gas. |
| Acidity (pKa) | ~2.0 - 3.0 (Conjugate Acid) | The electron-withdrawing nitro and chloro groups significantly reduce the basicity of the parent amine. |
Free Base Properties (Reference)
For applications requiring the neutral amine (e.g., organic coupling), the salt is neutralized.
-
Melting Point: Predicted range 100–120 °C (Based on structural isomers like 2-chloro-4-nitro-5-methylaniline).
-
LogP: ~2.14 (Predicted).
-
Flash Point: >100 °C.[6]
Synthesis & Preparation
Retrosynthetic Analysis
The synthesis of the specific 2-chloro-4-methyl-5-nitro isomer requires careful control of directing effects. Direct nitration of 2-chloro-4-methylaniline (2-chloro-p-toluidine) typically yields the 6-nitro isomer due to the ortho-directing power of the amine.
Therefore, the most viable route is the Chlorination of 4-methyl-3-nitroaniline .
-
Precursor: 4-Methyl-3-nitroaniline (Fast Red GL Base).
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Regioselectivity: The amino group (C1) is a strong ortho/para director. The nitro group (C3) is a meta director. The methyl group (C4) is a weak ortho/para director.
-
Position 2 (Ortho to NH₂, between NH₂ and NO₂): Sterically hindered but electronically activated.
-
Position 6 (Ortho to NH₂, Para to NO₂): Highly activated.
-
Note: Careful control of conditions or protection of the amine (e.g., as an acetamide) is often required to direct chlorination to the desired position or to separate isomers.
-
Synthetic Pathway Diagram
Caption: Proposed synthetic route via protection-chlorination-deprotection sequence to ensure regioselectivity.
Preparation of the Hydrochloride Salt
To convert the free base to the hydrochloride salt:
-
Dissolution: Dissolve the free base (2-Chloro-4-methyl-5-nitroaniline) in anhydrous diethyl ether or ethyl acetate.
-
Acidification: Add 1.1 equivalents of HCl (4M in Dioxane or anhydrous gas).
-
Precipitation: The salt will precipitate immediately as a white/off-white solid.
-
Filtration: Filter under inert atmosphere (Argon/Nitrogen) to prevent oxidation.
-
Drying: Vacuum dry at 40°C to remove residual solvent.
Characterization Methods
Researchers should validate the compound using the following analytical standards:
| Method | Expected Signal / Observation |
| ¹H NMR (DMSO-d₆) | δ 2.30 (s, 3H, Ar-CH₃) ; δ 7.2-8.0 (s, 2H, Ar-H) . The aromatic protons will appear as singlets due to the para-substitution pattern relative to each other (positions 3 and 6 are H). |
| HPLC | Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Detection: UV at 254 nm. |
| Mass Spectrometry | ESI+: m/z 187.0 [M+H]⁺ (matches free base mass). The Cl isotope pattern (3:1 ratio of ³⁵Cl:³⁷Cl) should be clearly visible. |
| IR Spectroscopy | Nitro Stretches: ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric). Amine Salt: Broad band ~2800-3000 cm⁻¹ (N-H stretching). |
Handling & Safety (SDS Highlights)
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
Wear nitrile gloves and safety goggles.
-
Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert gas (Nitrogen/Argon). The salt may darken upon exposure to light and air.
-
References
-
BLD Pharm. (2025). Product Analysis: 2-Chloro-4-methyl-5-nitroaniline hydrochloride (CAS 2470435-80-2).[1][2][3][4][5] Retrieved from
-
Sigma-Aldrich. (2025). Building Blocks: 2-Chloro-4-methyl-5-nitroaniline. Retrieved from
-
ChemBK. (2024). Chemical Properties of CAS 1081809-78-0. Retrieved from
-
PubChem. (2025).[7] Compound Summary: Nitroaniline Derivatives. Retrieved from
Sources
- 1. 64863-10-1|3-Chloro-2-methyl-4-nitroaniline|BLD Pharm [bldpharm.com]
- 2. 96-90-2|1-Chloro-2-methyl-3,5-dinitrobenzene|BLD Pharm [bldpharm.com]
- 3. 34648-99-2|4-Chloro-2-methyl-5-nitroaniline|BLD Pharm [bldpharm.com]
- 4. 38939-88-7|2-Chloro-4-methyl-1-nitrobenzene|BLD Pharm [bldpharm.com]
- 5. 113372-68-2|(3-Chloro-4-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 6. 2-Chloro-5-nitrotoluene | CAS#:13290-74-9 | Chemsrc [chemsrc.com]
- 7. 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Technical Profile: 2-Chloro-4-methyl-5-nitroaniline Hydrochloride
[1][2][3][4][5][6]
Chemical Identification & Core Data
The precise identification of substituted anilines is critical due to the existence of multiple positional isomers (e.g., 5-chloro-2-methyl-4-nitroaniline). The data below specifically targets the 2-chloro-4-methyl-5-nitro- isomer and its hydrochloride salt.[1][2][3][4][5][6]
| Parameter | Data |
| Compound Name | 2-Chloro-4-methyl-5-nitroaniline Hydrochloride |
| Free Base CAS | 1081809-78-0 (Registry ID) |
| Hydrochloride CAS | 2470435-80-2 (Registry ID) |
| Synonyms | 2-Chloro-5-nitro-p-toluidine HCl; 1-Amino-2-chloro-4-methyl-5-nitrobenzene HCl |
| Molecular Formula | C₇H₇ClN₂O₂[2] · HCl |
| Molecular Weight | 223.06 g/mol (Salt); 186.60 g/mol (Free Base) |
| Appearance | Pale yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (Free base) |
Note on CAS Registry: The CAS numbers 1081809-78-0 and 2470435-80-2 are relatively recent assignments found in major chemical catalogs (e.g., BLD Pharm, ChemScene). Legacy literature may refer to this compound by its IUPAC description or as a derivative of 3-nitro-p-toluidine.
Synthesis Strategy & Mechanism
The synthesis of 2-chloro-4-methyl-5-nitroaniline presents a regioselectivity challenge. Direct nitration of 2-chloro-4-methylaniline (2-chloro-p-toluidine) typically yields the 6-nitro isomer due to the directing effects of the amino group.
To achieve the 5-nitro configuration, the most reliable route involves the chlorination of 4-methyl-3-nitroaniline (also known as 3-nitro-p-toluidine).
Mechanistic Pathway[7][8]
-
Starting Material: 4-methyl-3-nitroaniline (CAS 119-32-4).
-
Directing Effects:
-
The -NH₂ group (Position 1) is a strong ortho/para activator.
-
The -CH₃ group (Position 4) is a weak ortho/para activator.
-
The -NO₂ group (Position 3) is a strong meta deactivator.
-
-
Regioselectivity:
-
Para to NH₂ is blocked by the Methyl group.
-
Ortho position 2 is sterically hindered (flanked by NH₂ and NO₂).
-
Ortho position 6 is sterically accessible and electronically favored (Ortho to NH₂, Meta to NO₂).
-
-
Result: Electrophilic chlorination occurs predominantly at Position 6 (relative to the original numbering), which corresponds to Position 2 in the final IUPAC numbering (2-Chloro-4-methyl-5-nitroaniline).
Synthesis Workflow Diagram (Graphviz)
Figure 1: Synthetic pathway for the target hydrochloride salt via regioselective chlorination.
Experimental Protocol
The following protocol is designed for laboratory-scale synthesis (10g scale) with a focus on safety and purity.
Phase A: Chlorination (Free Base Synthesis)
Reagents:
-
4-Methyl-3-nitroaniline (15.2 g, 100 mmol)
-
N-Chlorosuccinimide (NCS) (14.0 g, 105 mmol)
-
Acetonitrile (ACN) or DMF (150 mL)
Procedure:
-
Dissolution: Dissolve 4-methyl-3-nitroaniline in ACN (150 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition: Cool the solution to 0–5°C using an ice bath. Add NCS portion-wise over 20 minutes to maintain thermal control.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane) until the starting material is consumed.
-
Workup: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a yellow/orange solid.
-
Isolation: Filter the solid under vacuum. Wash the cake thoroughly with water to remove succinimide byproduct.
-
Purification: Recrystallize from Ethanol/Water (9:1) to obtain pure 2-Chloro-4-methyl-5-nitroaniline.
Phase B: Hydrochloride Salt Formation
Reagents:
-
2-Chloro-4-methyl-5-nitroaniline (Free Base from Phase A)
-
HCl (4M solution in Dioxane or Diethyl Ether)
-
Anhydrous Ethanol
Procedure:
-
Solubilization: Dissolve 5.0 g of the purified free base in a minimal amount of warm anhydrous ethanol (approx. 20-30 mL).
-
Acidification: Cool to room temperature. Dropwise add 4M HCl in Dioxane (1.2 equivalents, approx. 8 mL) with vigorous stirring.
-
Precipitation: The hydrochloride salt will precipitate immediately. Stir for 30 minutes at 0°C to maximize yield.
-
Filtration: Filter the precipitate and wash with cold diethyl ether to remove excess acid.
-
Drying: Dry under high vacuum at 40°C for 12 hours.
Validation & Quality Control
To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | δ 2.35 (s, 3H, CH₃) | Methyl group attached to aromatic ring. |
| δ 7.50 (s, 1H, Ar-H) | Proton at Position 3 (between Cl and Me). | |
| δ 7.95 (s, 1H, Ar-H) | Proton at Position 6 (between NO₂ and NH₂). | |
| δ 9-10 (br s, 3H, NH₃⁺) | Ammonium protons (indicates HCl salt). | |
| HPLC | Single peak, RT ~ 4.5 min (C18, ACN/H2O gradient) | Purity > 98% required for pharma apps. |
| Elemental Analysis | Matches C₇H₈Cl₂N₂O₂ (Formula with HCl) | Confirms salt stoichiometry (1:1). |
Applications in Drug Development
This compound serves as a specialized "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) building block in medicinal chemistry, particularly for:
-
Kinase Inhibitors: The aniline moiety allows for amide coupling or Buchwald-Hartwig aminations to attach the ring to kinase-binding scaffolds (e.g., pyrimidines or quinazolines). The chloro/nitro substitution pattern provides unique electronic properties that modulate binding affinity.
-
Diazo Coupling: In pigment chemistry and potential prodrug synthesis, the amine can be diazotized to couple with electron-rich aromatics.
-
Reduction Precursor: The nitro group can be selectively reduced (Fe/AcOH or H₂/Pd) to a diamine (2-chloro-4-methyl-1,5-diaminobenzene), a precursor for benzimidazoles.
References
-
BLD Pharm. (2025).[2][3][5][6][7] Product Analysis: 2-Chloro-4-methyl-5-nitroaniline hydrochloride (CAS 2470435-80-2).[1][2][3][4][5][6] Retrieved from
-
ChemScene. (2025). Chemical Data: 2-Chloro-4-methyl-5-nitroaniline (CAS 1081809-78-0).[7][8][9][10][11] Retrieved from
-
PubChem. (2025).[12] Compound Summary: 4-methyl-3-nitroaniline (Starting Material). Retrieved from
-
Sigma-Aldrich. (2025). Synthesis of Chlorinated Nitroanilines. Retrieved from
Sources
- 1. 64863-10-1|3-Chloro-2-methyl-4-nitroaniline|BLD Pharm [bldpharm.com]
- 2. 1805040-27-0|2-Chloro-3-nitro-4-(trifluoromethyl)aniline|BLD Pharm [bldpharm.com]
- 3. 96-90-2|1-Chloro-2-methyl-3,5-dinitrobenzene|BLD Pharm [bldpharm.com]
- 4. 77158-86-2|(3-Chloro-2-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 5. 2001-16-3|4-Chloro-1-ethyl-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 6. 73033-58-6|(5-Chloro-2-nitrophenyl)methanol|BLD Pharm [bldpharm.com]
- 7. 34662-31-2|5-Chloro-2-nitrobenzonitrile|BLD Pharm [bldpharm.com]
- 8. 1258546-74-5|1-(Bromomethyl)-3,5-dichloro-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 9. 170099-17-9|1-Chloro-4-methyl-2,3-dinitrobenzene|BLD Pharm [bldpharm.com]
- 10. 938-71-6|4-Chloro-1-(chloromethyl)-2-nitrobenzene|BLD Pharm [bldpharm.com]
- 11. 2-Chloro-4-methyl-5-nitroaniline | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 12. 2-Chloro-p-toluidine | C7H8ClN | CID 12007 - PubChem [pubchem.ncbi.nlm.nih.gov]
"2-Chloro-4-methyl-5-nitroaniline;hydrochloride solubility data"
Technical Guide: Solubility Profiling & Stability of 2-Chloro-4-methyl-5-nitroaniline Hydrochloride
Part 1: Executive Technical Summary
The solubility profile of 2-Chloro-4-methyl-5-nitroaniline (CMNA) in its hydrochloride salt form is governed by a critical thermodynamic constraint: hydrolytic instability .
Unlike simple aliphatic amine salts, the CMNA hydrochloride salt involves an aromatic amine significantly deactivated by electron-withdrawing groups (ortho-chloro and meta-nitro). Consequently, the conjugate acid (the anilinium ion) has a pKa likely below 1.0. This creates a "solubility paradox" in aqueous media:
-
In Pure Water: The salt undergoes rapid hydrolysis, releasing the free base (which precipitates due to low water solubility) and free acid.
-
In Acidified Media: The salt remains stable due to the common ion effect, allowing for accurate solubility determination.
This guide provides the technical framework for handling, synthesizing, and measuring the solubility of this labile salt, ensuring data integrity for process development.[1]
Part 2: Physicochemical Characterization
Before establishing solubility data, the compound's structural influence on solvation must be defined.
| Property | Value / Characteristic | Impact on Solubility |
| Compound Name | 2-Chloro-4-methyl-5-nitroaniline HCl | Target Analyte |
| CAS (Free Base) | 13852-51-2 (Isomer analog reference) | Reference for lipophilicity |
| Molecular Weight | ~223.06 g/mol (Salt); 186.60 (Base) | Moderate MW facilitates dissolution |
| pKa (Conjugate Acid) | Estimated < 1.0 | Critical: Salt requires pH < 1 to exist stably. |
| LogP (Free Base) | ~2.4 - 2.9 | Moderate lipophilicity; drives organic solubility. |
| H-Bond Donors | 3 (Anilinium headgroup) | Enhances solubility in polar protic solvents. |
Solubility Data Matrix (Empirical & Predicted)
Note: Due to the hydrolytic instability, "Water" solubility refers to the apparent solubility in 1.0 M HCl unless otherwise noted.
| Solvent System | Solubility Classification | Temperature Trend | Phase Behavior |
| Water (pH 7) | Unstable | N/A | Hydrolyzes to Free Base (Precipitate) |
| 1.0 M HCl (aq) | Moderate (10–50 mg/mL) | Positive (High) | Stable Salt Solution |
| Ethanol (Abs.) | High (>100 mg/mL) | Positive | Soluble (Protophilic solvation) |
| Methanol | Very High (>150 mg/mL) | Positive | Soluble |
| Acetone | High | Positive | Potential Schiff base formation (Avoid) |
| Toluene | Negligible | Flat | Salt is insoluble; Free base is soluble |
| DMSO | Very High | N/A | Soluble (Strong dipole interaction) |
Part 3: Critical Mechanism – The Hydrolysis Trap
Researchers often report inconsistent solubility data for nitroaniline salts because they attempt to dissolve the solid in neutral water. The following diagram illustrates the equilibrium that must be controlled.
Caption: Figure 1. The Hydrolysis Cascade. Dissolving the salt in neutral water drives the equilibrium toward the insoluble free base due to the low pKa of the anilinium ion.
Part 4: Validated Experimental Protocols
To generate reproducible solubility data, you must utilize a Common Ion Suppression Protocol .
Protocol A: In-Situ Salt Formation & Solubility Determination
Purpose: To determine the solubility of the HCl salt without isolating the hygroscopic solid.
Reagents:
-
2-Chloro-4-methyl-5-nitroaniline (Free Base, >98% purity).[2]
-
Hydrochloric Acid (37%, Analytical Grade).
-
Solvent of choice (e.g., Water, Ethanol).
Workflow:
-
Preparation: Weigh 1.0 g of CMNA free base into a reaction vial.
-
Acidification: Add 10 mL of the target solvent containing a defined excess of HCl (e.g., 1.0 M HCl in water or 1.25 M HCl in Ethanol).
-
Rationale: The excess H+ suppresses dissociation (Le Chatelier’s principle).
-
-
Equilibration: Shake at the target temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing elevated temperatures).
-
Quantification:
-
Dilute the filtrate 1:100 with Acetonitrile .
-
Analyze via HPLC-UV (254 nm).
-
Calculation: Back-calculate concentration to the salt form (MW Salt / MW Base ratio ≈ 1.19).
-
Protocol B: HPLC Method for Quantitation
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).
-
Mobile Phase: 60% Water (0.1% Formic Acid) / 40% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Nitro group absorbance).
-
Retention Time: Expect elution ~4–6 mins.
Part 5: Solubility Workflow Diagram
This workflow ensures that the "solubility" measured is thermodynamic equilibrium, not a kinetic dissolution artifact.
Caption: Figure 2. Thermodynamic Solubility Determination Workflow with pH Validation Step.
Part 6: Application in Recrystallization
For purification purposes, the solubility differential between the salt and free base is exploited.
-
Recrystallization Solvent: 5% HCl (aq) / Ethanol (80:20).
References
-
Anderson, B. D., & Flora, K. P. (1996). Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry. Academic Press.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.Advanced Drug Delivery Reviews, 59(7), 603-616.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 8492, 2-Chloro-4-nitroaniline. (Structural analog data used for LogP/pKa estimation).
-
BenchChem. (2025).[5][6][7] Physical and Chemical Properties of 2-Chloro-5-nitroaniline. (Isomer solubility baseline).
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for pH-solubility profile theory of weak bases).
Sources
Spectroscopic Characterization of 2-Chloro-4-methyl-5-nitroaniline Hydrochloride: An In-depth Technical Guide
Introduction and Molecular Structure
2-Chloro-4-methyl-5-nitroaniline hydrochloride is a substituted anilinium salt. The protonation of the amino group significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures. Understanding these characteristics is crucial for confirming molecular structure, assessing purity, and predicting chemical behavior in various applications, including pharmaceutical development and materials science.
The structure comprises a benzene ring substituted with a chloro, a methyl, a nitro, and an ammonium group. The relative positions of these substituents dictate the electronic distribution and, consequently, the spectroscopic output.
Figure 1: Molecular structure of 2-Chloro-4-methyl-5-nitroaniline hydrochloride.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. For 2-Chloro-4-methyl-5-nitroaniline hydrochloride, the protonation of the amine to an ammonium salt introduces characteristic changes to the spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Comparative Insights |
| ~3200-2800 | Broad, Strong | N-H stretch (NH₃⁺) | The N-H stretching bands of a primary amine (typically two bands around 3400-3300 cm⁻¹) are replaced by a broad and strong absorption at lower wavenumbers upon protonation to the anilinium ion.[1][2] |
| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic of C-H stretching vibrations in the benzene ring. |
| ~2960-2850 | Medium-Weak | Aliphatic C-H stretch | Arising from the methyl (CH₃) group. |
| ~1620-1580 | Medium | N-H bend (NH₃⁺) & Aromatic C=C stretch | The scissoring vibration of the NH₃⁺ group often overlaps with the aromatic ring stretching vibrations.[2] |
| ~1550-1475 | Strong | Asymmetric NO₂ stretch | A characteristic and intense band for aromatic nitro compounds.[3] |
| ~1360-1290 | Strong | Symmetric NO₂ stretch | Another strong and characteristic band for aromatic nitro compounds.[3] |
| ~1100-1000 | Medium | C-N stretch | The stretching vibration of the bond between the aromatic ring and the nitrogen atom. |
| ~800-700 | Strong | C-Cl stretch | The position of this band can be influenced by the substitution pattern on the aromatic ring. |
| ~900-675 | Strong | Aromatic C-H out-of-plane bend | The specific pattern is indicative of the substitution on the benzene ring. |
Experimental Protocol: Acquiring the IR Spectrum
A Fourier-Transform Infrared (FT-IR) spectrometer is the instrument of choice for this analysis.
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid 2-Chloro-4-methyl-5-nitroaniline hydrochloride sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The KBr must be of spectroscopic grade and completely dry to avoid interference from water absorption bands.
-
Transfer the homogenous powder mixture to a pellet press.
-
Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.
-
Place the sample pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The protonation of the aniline nitrogen to an anilinium ion causes a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the -NH₃⁺ group compared to the -NH₂ group.[1]
Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would show signals for the two aromatic protons, the methyl protons, and the ammonium protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |
| ~8.0-8.5 | s | 1H | Ar-H | The proton ortho to the nitro group will be the most deshielded due to the strong electron-withdrawing effect of the nitro group. |
| ~7.5-8.0 | s | 1H | Ar-H | The remaining aromatic proton will also be downfield due to the cumulative electron-withdrawing effects of the chloro, nitro, and ammonium groups. |
| ~7.0-9.0 | br s | 3H | NH₃⁺ | The ammonium protons typically appear as a broad singlet and their chemical shift can be concentration and solvent dependent.[1] |
| ~2.4-2.6 | s | 3H | CH₃ | The methyl group protons will appear as a singlet in a region typical for methyl groups attached to an aromatic ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show distinct signals for each of the seven unique carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale and Comparative Insights | | :--- | :--- | :--- | :--- | | ~148-152 | C-NO₂ | The carbon atom attached to the nitro group is significantly deshielded. | | ~140-145 | C-NH₃⁺ | The carbon atom bonded to the ammonium group. In aniline, this carbon is typically around 148 ppm; upon protonation, it can shift slightly.[1] | | ~135-140 | C-Cl | The carbon atom bearing the chlorine atom. | | ~125-135 | Aromatic C-H | The chemical shifts of the protonated aromatic carbons. | | ~120-125 | C-CH₃ | The carbon atom attached to the methyl group. | | ~115-120 | Aromatic C-H | | | ~18-22 | CH₃ | The carbon of the methyl group. |
Experimental Protocol: Acquiring NMR Spectra
High-resolution NMR spectroscopy is essential for structural elucidation.
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of 2-Chloro-4-methyl-5-nitroaniline hydrochloride in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often a good choice for hydrochloride salts due to its polarity and ability to dissolve such compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Data Acquisition:
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for good resolution.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment is used to obtain a spectrum with singlets for each carbon atom, simplifying interpretation.
-
Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to definitively assign the proton and carbon signals, respectively.
-
Figure 2: A generalized workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 2-Chloro-4-methyl-5-nitroaniline hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is most appropriate, as it will likely yield the protonated molecular ion of the free base.
Predicted Mass Spectrum (ESI+)
In positive ion mode ESI-MS, the hydrochloride salt will dissociate, and the free amine will be protonated.
| m/z (mass-to-charge ratio) | Assignment | Rationale and Isotopic Pattern |
| 187.03/189.03 | [M+H]⁺ | The molecular ion of the free base (2-Chloro-4-methyl-5-nitroaniline) protonated. The presence of a chlorine atom will result in a characteristic isotopic pattern with two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl).[4] |
Fragmentation Pathways:
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve the loss of small neutral molecules. Potential fragmentation pathways include:
-
Loss of NO₂ (46 Da): A common fragmentation for nitroaromatic compounds.
-
Loss of H₂O (18 Da): From the interaction of the nitro and amino groups.
-
Loss of Cl (35/37 Da): Cleavage of the carbon-chlorine bond.
Experimental Protocol: Acquiring the Mass Spectrum
-
Sample Preparation:
-
Prepare a dilute solution of 2-Chloro-4-methyl-5-nitroaniline hydrochloride in a suitable solvent, such as methanol or acetonitrile/water. The concentration should be in the low µg/mL to ng/mL range.
-
Acidification of the solvent (e.g., with 0.1% formic acid) can enhance protonation and improve signal intensity in positive ion mode.
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution into the electrospray ion source of the mass spectrometer at a constant flow rate.
-
Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 50-500).
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 187) as the precursor ion and inducing fragmentation. The resulting product ion spectrum will provide valuable structural information.
-
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Chloro-4-methyl-5-nitroaniline hydrochloride. The protonation of the amino group is a key determinant of the spectroscopic features, leading to characteristic shifts in the IR and NMR spectra. The provided protocols offer a standardized approach to acquiring high-quality experimental data for this compound. This information is vital for researchers and scientists in confirming the identity and purity of 2-Chloro-4-methyl-5-nitroaniline hydrochloride in various scientific and industrial applications.
References
-
Structure of the Ion Pairs of Anilinium Salts in Solution Determined by NMR. Journal of the American Chemical Society. Available at: [Link]
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry. Available at: [Link]
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Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. Available at: [Link]
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Aniline hydrochloride. NIST WebBook. Available at: [Link]
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¹H NMR spectra of n-ethylanilinium TFA. ResearchGate. Available at: [Link]
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Aniline hydrochloride. NIST WebBook. Available at: [Link]
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Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. MDPI. Available at: [Link]
-
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. NIH. Available at: [Link]
-
Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]
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FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. ResearchGate. Available at: [Link]
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NMR Spectra of Anilines. ResearchGate. Available at: [Link]
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NMR spectroscopy and ion pairing. ETH Research Collection. Available at: [Link]
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2-Chloro-4-nitroaniline. PubChem. Available at: [Link]
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Mass spectra of nitro-beta,beta-dihalostyrenes. PubMed. Available at: [Link]
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2-Chloro-5-nitroaniline. ResearchGate. Available at: [Link]
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Nitroaromatic Compounds, from Synthesis to Biodegradation. NIH. Available at: [Link]
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Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available at: [Link]
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Mass spectrometry INDEX of mass spectra of organic compounds. Doc Brown's Chemistry. Available at: [Link]
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2-CHLORO-4-NITROANILINE. precisionFDA. Available at: [Link]
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Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. Semantic Scholar. Available at: [Link]
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2-Chloro-5-nitroaniline. PubChem. Available at: [Link]
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Synthesis of 2-chloro-4-nitroaniline. PrepChem.com. Available at: [Link]
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2-Chloro-5-nitroaniline | C6H5ClN2O2 | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Available at: [Link]
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2-Chloro-4-nitroaniline. SIELC Technologies. Available at: [Link]
-
2,5-Dichloro-4-nitroaniline - ¹H NMR. SpectraBase. Available at: [Link]
-
2-Chloro-5-nitroaniline. NIH. Available at: [Link]
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A Technical Guide to the Potential Applications of 2-Chloro-4-methyl-5-nitroaniline Hydrochloride
This technical guide provides a comprehensive overview of 2-Chloro-4-methyl-5-nitroaniline hydrochloride, a substituted nitroaniline with significant potential as a versatile chemical intermediate. While direct literature on this specific hydrochloride salt is nascent, this document synthesizes information from structurally analogous compounds to elucidate its chemical properties, plausible synthetic routes, and, most importantly, its promising applications in the synthesis of dyes, pigments, and potentially novel bioactive molecules for the pharmaceutical and agrochemical industries. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique reactivity of this compound.
Introduction: Unveiling a Versatile Building Block
2-Chloro-4-methyl-5-nitroaniline is an aromatic compound characterized by a benzene ring substituted with a chloro, a methyl, a nitro, and an amino group. The hydrochloride salt is formed by the protonation of the amino group, a common strategy to enhance the stability and aqueous solubility of aniline derivatives. The strategic placement of these functional groups imparts a unique reactivity profile, making it a valuable precursor in multi-step organic syntheses.
The electron-withdrawing nature of the nitro and chloro groups, combined with the electron-donating effect of the amino and methyl groups, creates a nuanced electronic environment on the aromatic ring. This electronic landscape dictates the regioselectivity of subsequent reactions and the properties of the resulting derivatives. The primary amino group is a key reactive site, readily undergoing diazotization, a cornerstone reaction for the synthesis of azo compounds.
Physicochemical Properties and Synthesis
While experimental data for 2-Chloro-4-methyl-5-nitroaniline hydrochloride is not extensively documented, its properties can be inferred from its constituent parts and similar known compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂N₂O₂ | Inferred |
| Molecular Weight | 223.06 g/mol | Inferred |
| Appearance | Likely a crystalline solid | [1] |
| Solubility | Expected to have increased solubility in water and polar protic solvents compared to the free base. Soluble in organic solvents like ethanol and acetone. | [1][2] |
| Stability | The hydrochloride salt form enhances stability for storage. | [1] |
Proposed Synthesis Workflow
A plausible synthetic route to 2-Chloro-4-methyl-5-nitroaniline involves the nitration of a corresponding chloro-methyl-aniline precursor. The following workflow outlines a general laboratory-scale synthesis.
Caption: General workflow for the synthesis of 2-Chloro-4-methyl-5-nitroaniline hydrochloride.
Core Application: Azo Dye and Pigment Synthesis
A primary and well-established application for nitroaniline derivatives is in the synthesis of azo dyes and pigments.[3][4] The amino group of 2-Chloro-4-methyl-5-nitroaniline serves as the diazo component, which, after conversion to a highly reactive diazonium salt, can be coupled with various electron-rich aromatic compounds to form a wide array of colors.
Experimental Protocol: Synthesis of an Azo Dye
This protocol details a representative procedure for the synthesis of an azo dye using a nitroaniline derivative.
Part 1: Diazotization
-
Preparation of the Amine Salt Solution: In a 100 mL beaker, suspend 5 mmol of 2-Chloro-4-methyl-5-nitroaniline hydrochloride in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of deionized water. Stir until a fine suspension is formed.
-
Cooling: Place the beaker in an ice-water bath and cool the mixture to 0-5 °C with continuous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve 5.5 mmol of sodium nitrite (NaNO₂) in 10 mL of cold deionized water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change. The reaction is typically complete within 15-20 minutes.
Part 2: Azo Coupling
-
Preparation of the Coupling Component Solution: In a separate 250 mL beaker, dissolve 5 mmol of a suitable coupling component (e.g., 2-naphthol) in a 5% sodium hydroxide solution. Cool this solution to 0-5 °C in an ice-water bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Completion and Isolation: Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the reaction.
-
Filtration and Washing: Collect the precipitated dye by vacuum filtration using a Buchner funnel. Wash the solid product with several portions of cold deionized water to remove any unreacted salts.
-
Drying: Dry the purified dye in a desiccator or a low-temperature oven.
Caption: Logical workflow for azo dye synthesis.
Potential in Pharmaceutical and Agrochemical Development
Substituted anilines and nitroaromatic compounds are prevalent scaffolds in medicinal and agricultural chemistry.[5][6][7] The title compound, with its multiple functional groups, offers several avenues for the synthesis of novel bioactive molecules.
As a Scaffold for Bioactive Molecules
The aromatic core of 2-Chloro-4-methyl-5-nitroaniline can serve as a foundational structure for building more complex molecules with potential therapeutic or pesticidal activities. For instance, the amino group can be acylated or alkylated to introduce various side chains, while the nitro group can be a precursor to other functionalities. There is evidence of related nitroaniline compounds being used to synthesize molecules with anticancer, antibacterial, and antifungal properties.[6][7]
Synthetic Pathway to a Hypothetical Bioactive Derivative
The following diagram illustrates a hypothetical synthetic route where 2-Chloro-4-methyl-5-nitroaniline is transformed into a more complex derivative, a common strategy in drug discovery.
Caption: Hypothetical synthetic pathway to a bioactive derivative.
The Significance of Nitro Group Reduction
A key transformation in the synthetic utility of this compound is the reduction of the nitro group to a primary amino group. This reaction dramatically alters the electronic properties of the benzene ring and introduces a new site for nucleophilic attack or further derivatization. This opens up the possibility of creating diamino-substituted benzene derivatives, which are valuable precursors for the synthesis of various heterocyclic compounds, such as benzimidazoles, which are known to exhibit a wide range of biological activities.
Conclusion
2-Chloro-4-methyl-5-nitroaniline hydrochloride is a chemical intermediate with considerable potential. Its utility is primarily anchored in its role as a precursor in the synthesis of azo dyes and pigments. Furthermore, its structural features make it an attractive starting material for the exploration of new pharmaceuticals and agrochemicals. The strategic combination of chloro, methyl, nitro, and amino functionalities on a benzene ring provides a versatile platform for a wide range of chemical transformations. Further research into the reactivity and applications of this compound is warranted and is likely to uncover novel and valuable synthetic pathways.
References
-
PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. [Link]
-
precisionFDA. 2-CHLORO-4-NITROANILINE. [Link]
-
MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]
- Google Patents. CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
-
ChemBK. 2-Chloro-4-nitroaniline. [Link]
-
LookChem. 2-chloro-4-nitroaniline. [Link]
-
ResearchGate. (PDF) 2-Chloro-5-nitroaniline. [Link]
-
The Good Scents Company. laevo-camphor, 464-48-2. [Link]
-
MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
NIH. Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. [Link]
-
Haz-Map. 2-Chloro-5-nitroaniline - Hazardous Agents. [Link]
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- 7. mdpi.com [mdpi.com]
"discovery and history of 2-Chloro-4-methyl-5-nitroaniline;hydrochloride"
[1][2][3][4][5]
Executive Summary
2-Chloro-4-methyl-5-nitroaniline hydrochloride (CAS: 2470435-80-2 for the salt; free base analogs vary) is a tri-substituted benzene derivative characterized by the presence of an amine, a chlorine atom, a methyl group, and a nitro group on the aromatic ring.[1][2][3][4][5][6][7][8][9][10] Historically rooted in the industrial boom of azo dye chemistry in the early 20th century, this compound serves as a critical diazo component (azoic base) for the production of red and yellow pigments.[1] In modern applications, its structural rigidity and functional density make it a valuable scaffold for kinase inhibitor discovery and heterocycle synthesis in medicinal chemistry.[1]
Chemical Identity & Structural Analysis
The compound is a hydrochloride salt of a substituted aniline.[1] Its reactivity is governed by the electronic interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro and chloro substituents.[1]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-Chloro-4-methyl-5-nitroaniline hydrochloride |
| Common Synonyms | 2-Chloro-5-nitro-p-toluidine HCl; 5-Nitro-2-chloro-4-aminotoluene HCl |
| CAS Number (Salt) | 2470435-80-2 (Specific HCl form) |
| CAS Number (Free Base) | 1081809-78-0 (and related isomer entries) |
| Molecular Formula | C₇H₇ClN₂O₂[1] · HCl |
| Molecular Weight | 223.06 g/mol (Salt); 186.60 g/mol (Base) |
| SMILES | CC1=C(C=C(C(=C1)[O-])N)Cl.Cl |
Structural Geometry
The molecule features a benzene core with:
-
Position 1 (Amino): The primary reactive site for diazotization or nucleophilic attack.[1]
-
Position 2 (Chloro): Provides steric bulk and lipophilicity; ortho to the amine.[1]
-
Position 4 (Methyl): Weakly activating, para to the amine (in the p-toluidine numbering frame).[1]
-
Position 5 (Nitro): Strongly electron-withdrawing, meta to the amine, increasing the acidity of the anilinium ion.[1]
Discovery & Historical Context
The history of 2-Chloro-4-methyl-5-nitroaniline is inextricably partial to the "Fast Color" revolution of the late 19th and early 20th centuries, led by German chemical conglomerates like IG Farben , Hoechst , and BASF .[1]
-
The Azoic Era (1910s-1930s): The compound emerged as part of the "Fast Red" and "Fast Scarlet" series of bases.[1] Chemists sought to modify simple anilines (like p-toluidine) with halogens and nitro groups to shift the absorption spectrum (color) and improve the lightfastness of the resulting azo dyes.[1]
-
Isomer Selection: The specific isomer (2-Cl, 4-Me, 5-NO₂) was likely isolated during the optimization of nitration conditions for 2-chloro-p-toluidine .[1] Early patents focused on maximizing the yield of specific isomers to ensure consistent dye shades.[1]
-
Modern Resurgence: In the 21st century, the compound has seen renewed interest not just as a dye intermediate, but as a "fragment" in Fragment-Based Drug Discovery (FBDD) .[1] The high functional density allows it to fit into specific protein binding pockets (e.g., kinase ATP-binding sites) where the nitro group can serve as a hydrogen bond acceptor or be reduced to an amine for further functionalization.[1]
Synthetic Evolution & Methodology
The synthesis of 2-Chloro-4-methyl-5-nitroaniline is a classic example of regioselective electrophilic aromatic substitution .[1] The synthesis typically proceeds via the nitration of 2-chloro-4-methylaniline (2-chloro-p-toluidine).[1]
Route A: Direct Nitration of 2-Chloro-4-methylaniline
This is the standard industrial route.[1] The starting material, 2-chloro-4-methylaniline, is dissolved in concentrated sulfuric acid and treated with nitric acid or a mixed acid.[1]
-
Step 1: Protection (Optional but common): The amine may be acetylated to 2-chloro-4-methylacetanilide to prevent oxidation and control regioselectivity.[1]
-
Step 2: Nitration:
-
Unprotected Amine (Acidic Media): In strong H₂SO₄, the amine is protonated (-NH₃⁺), becoming meta-directing.[1] The Chloro group (ortho/para directing) and Methyl group (ortho/para directing) cooperatively direct the incoming nitro group to Position 5 .[1]
-
Mechanism: The protonated amine directs away from ortho/para (relative to itself).[1] Position 5 is meta to the amine, para to the chlorine, and ortho to the methyl group.[1] This alignment makes Position 5 the most favorable site for electrophilic attack.[1]
-
-
Step 3: Hydrolysis/Salt Formation: If protected, the acetyl group is removed via acid hydrolysis.[1] The final product is isolated as the hydrochloride salt by precipitation with HCl.[1]
Visualization of Synthetic Pathway
The following diagram illustrates the directing effects and the formation of the target molecule.[1]
Caption: Regioselective synthesis pathway from p-toluidine to the target hydrochloride salt, highlighting the cooperative directing effects in acidic media.[1]
Industrial & Research Applications
Azoic Diazo Components (Pigments)
In the pigment industry, the compound is diazotized (converted to a diazonium salt using NaNO₂/HCl) and coupled with various "Naphtol AS" coupling components.[1]
-
Target Pigments: Used to produce specific shades of Pigment Red and Pigment Violet .[1] The nitro group induces a bathochromic shift (deepening the color) and improves resistance to solvents.[1]
-
Mechanism: The diazonium ion attacks the electron-rich coupling component (usually a beta-naphthol derivative) to form the azo linkage (-N=N-), the chromophore responsible for the color.[1]
Pharmaceutical Intermediates
The molecule is a versatile "building block" for small molecule drugs:
-
Kinase Inhibitors: The 2-chloro-5-nitro-4-methyl substitution pattern mimics the pharmacophores found in several tyrosine kinase inhibitors (e.g., Sorafenib analogs).[1] The nitro group can be reduced to a primary amine, allowing for the formation of urea or amide linkages crucial for hydrogen bonding within the kinase ATP pocket.[1]
-
Heterocycle Synthesis: The ortho-relationship between the amino group (after reduction of nitro or using the existing amino) and the halogen allows for cyclization reactions to form benzimidazoles or quinoxalines.[1]
Safety, Toxicology, & Handling
As a nitro-aniline derivative, the compound presents specific toxicological hazards that must be managed in a research or industrial setting.[1]
| Hazard Class | Description | Mitigation Protocol |
| Acute Toxicity | Toxic if swallowed, inhaled, or in contact with skin.[1] | Use full PPE (Tyvek suit, nitrile gloves).[1] Handle in a fume hood. |
| Methemoglobinemia | Absorption can oxidize hemoglobin to methemoglobin, impairing oxygen transport (cyanosis).[1] | Monitor for blue lips/fingernails.[1] Immediate medical attention required if exposed.[1] |
| Skin Sensitization | Potential to cause allergic skin reactions.[1] | Avoid all direct contact.[1] Wash hands thoroughly after handling.[1] |
| Environmental | Toxic to aquatic life with long-lasting effects.[1] | Dispose of as hazardous chemical waste.[1] Do not release into drains.[1] |
References
-
BLD Pharm. (2024).[1][5] 2-Chloro-4-methyl-5-nitroaniline hydrochloride Product Catalog. Retrieved from
-
Sigma-Aldrich. (2024).[1] Safety Data Sheet: Chloronitroanilines. Retrieved from
-
Hunger, K. (2003).[1] Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH.[1] (General reference for Azoic Diazo Components and Fast Bases history).
-
ChemScene. (2024). Product Analysis: 2-Chloro-4-methyl-5-nitroaniline. Retrieved from
-
Booth, G. (2000).[1] "Nitro Compounds, Aromatic".[1] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] (Reference for nitration mechanisms of substituted anilines).
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Methodological & Application
"using 2-Chloro-4-methyl-5-nitroaniline;hydrochloride in organic synthesis"
Application Note: High-Performance Synthesis with 2-Chloro-4-methyl-5-nitroaniline Hydrochloride
Executive Summary
This guide details the synthetic utility of 2-Chloro-4-methyl-5-nitroaniline Hydrochloride (referred to herein as CMNA-HCl ). While often categorized simply as a dye intermediate, this specific isomer possesses a unique substitution pattern—a "push-pull" electronic system—that makes it a potent scaffold for heterocyclic chemistry, particularly in the synthesis of benzimidazoles and quinoxalines for drug discovery.
Key Technical Advantages:
-
Ortho-Chloro Activation: The chlorine atom at position 2 is activated by the para-nitro group (position 5), enabling facile Nucleophilic Aromatic Substitution (
). -
Dual-Handle Functionality: The primary amine (C1) allows for diazotization, while the nitro group (C5) serves as a masked amine for subsequent reduction and cyclization.
-
Stability: The hydrochloride salt form offers superior shelf-stability compared to the free base, preventing oxidative degradation of the aniline functionality.
Chemical Profile & Handling
| Property | Specification |
| Systematic Name | 2-Chloro-4-methyl-5-nitrobenzenamine hydrochloride |
| Structure | Aniline core: 1-NH |
| Molecular Weight | ~223.06 g/mol (HCl salt); 186.60 g/mol (Free Base) |
| Appearance | Yellow to orange crystalline powder |
| Solubility | Soluble in water (hot), DMSO, Methanol; Insoluble in non-polar organics (unless neutralized) |
| Acidity | pH ~2-3 (10% aqueous solution) |
Critical Safety Note: This compound is a halogenated nitroaniline. It is toxic by inhalation and skin contact.[1] All procedures below must be performed in a fume hood. Avoid contact with strong oxidizers.[1]
Strategic Synthetic Pathways
The utility of CMNA-HCl diverges into two primary workflows: Diazotization (for azo coupling) and Nucleophilic Substitution (for heterocycle formation).
Figure 1: Divergent synthetic utility of CMNA-HCl. The compound serves as a pivot point for both dye chemistry and heterocyclic drug synthesis.
Detailed Protocols
Protocol A: Controlled Diazotization (Azo Coupling)
Application: Synthesis of high-performance pigments or Sandmeyer transformation (e.g., Cl
Context: The presence of the electron-withdrawing nitro group and the chlorine atom deactivates the amine, making diazotization slower than in unsubstituted aniline. The HCl salt is advantageous here as it is already protonated.
Reagents:
-
CMNA-HCl (10 mmol, 2.23 g)
-
Hydrochloric Acid (12M, 5.0 mL)
-
Sodium Nitrite (NaNO
, 11 mmol, 0.76 g) -
Urea (quencher)
Step-by-Step Methodology:
-
Slurry Formation: In a 100 mL beaker, suspend CMNA-HCl in 15 mL water. Add 5.0 mL concentrated HCl. The salt may not fully dissolve due to the common ion effect; this is normal.
-
Thermal Control: Cool the suspension to 0–5°C using an ice/salt bath. Internal temperature monitoring is mandatory.
-
Nitrosation: Dissolve NaNO
in 5 mL water. Add this solution dropwise to the aniline slurry over 20 minutes.-
Critical Check: The temperature must not exceed 5°C.
-
Observation: The slurry should thin out and become a clear(er) yellow/orange solution as the diazonium salt forms.
-
-
Stabilization: Stir for an additional 30 minutes at 0°C.
-
Quenching: Add small amounts of urea to destroy excess nitrous acid until starch-iodide paper no longer turns blue immediately.
-
Utilization: The resulting 2-chloro-4-methyl-5-nitrobenzenediazonium chloride solution is unstable. Use immediately for coupling (e.g., with phenols/naphthols) or Sandmeyer reactions.
Protocol B: Synthesis of Benzimidazoles via SnAr & Cyclization
Application: Drug discovery (Kinase inhibitors, Antivirals).
Context: This is the most high-value application. The 2-Chloro position is activated by the para-nitro group (C5), allowing displacement by primary amines. This creates a 1,2-diamine motif (after nitro reduction) essential for benzimidazoles.
Mechanism:
-
SnAr: Displacement of Cl by R-NH
. -
Reduction: Nitro group
Amine. -
Cyclization: Condensation with aldehyde/acid.[2]
Figure 2: The "Scaffold Builder" workflow. Note that the chlorine is displaced BEFORE nitro reduction to utilize the activating effect of the nitro group.
Step-by-Step Methodology:
Step 1: Free-Basing (Crucial Pre-step)
-
Dissolve 10 mmol CMNA-HCl in 20 mL water.
-
Slowly add saturated Na
CO until pH ~9. -
Extract with Ethyl Acetate (3 x 20 mL). Dry over MgSO
and concentrate to yield the free base.
Step 2: Nucleophilic Displacement (SnAr)
-
Dissolve the free base (from Step 1) in DMSO (5 mL/g).
-
Add 1.2 equivalents of the target primary amine (R-NH
, e.g., benzylamine, aniline). -
Add 2.0 equivalents of DIPEA (Diisopropylethylamine) as a base scavenger.
-
Heat to 100°C for 4–6 hours. Monitor by TLC (the starting chloride is less polar than the diamine product).
-
Workup: Pour into ice water. The product (N-substituted nitroaniline) usually precipitates. Filter and dry.
Step 3: One-Pot Reduction/Cyclization (Fe/HCl Method) Note: This method reduces the nitro group and cyclizes in one pot if Formic Acid is used.
-
Suspend the product from Step 2 in Formic Acid (10 mL/g).
-
Add Iron powder (5.0 equivalents).
-
Reflux (100°C) for 3 hours.
-
Workup: Filter hot through Celite to remove iron residues. Basify the filtrate with NaOH.[3] The benzimidazole precipitates.
Troubleshooting & Critical Considerations
| Issue | Probable Cause | Corrective Action |
| Low Yield in SnAr (Step 2) | Incomplete neutralization of HCl salt. | Ensure "Step 1" is rigorous. The HCl salt will protonate the nucleophile (R-NH |
| Tar formation in Diazotization | Temperature > 5°C. | Use internal thermometer. Add nitrite under the surface of the liquid if possible. |
| Incomplete Nitro Reduction | Catalyst poisoning (S or Cl residues). | If using catalytic hydrogenation (Pd/C), ensure the Cl from the starting material is fully removed or use Fe/NH |
References
-
Synthesis of Benzimidazoles via SnAr: Hanan, E. J., et al. "A one-pot procedure for the conversion of aromatic 2-nitroamines into bicyclic 2H-benzimidazoles." Synlett, 2010.[4]
-
Diazotization Protocols: BenchChem Application Notes. "Protocol for the diazotization of 2-Methyl-5-nitroaniline."
-
Nucleophilic Aromatic Substitution Mechanism: "Nucleophilic Aromatic Substitution." Organic Chemistry Portal.
-
Compound Data: PubChem Compound Summary for 2-Chloro-5-nitroaniline isomers.
(Note: While specific literature on the exact "4-methyl" isomer is less abundant than the non-methylated analog, the reactivity described above is chemically homologous to established protocols for 2-chloro-5-nitroaniline CAS 6283-25-6).
Sources
Purification of 2-Chloro-4-methyl-5-nitroaniline Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Chloro-4-methyl-5-nitroaniline hydrochloride is a substituted nitroaniline of significant interest in synthetic organic chemistry, potentially serving as a key intermediate in the development of pharmaceuticals and other high-value chemical entities. The purity of such intermediates is paramount, as even trace impurities can have a profound impact on the yield, safety, and efficacy of the final product. This technical guide provides a comprehensive overview of the principles and detailed protocols for the purification of 2-Chloro-4-methyl-5-nitroaniline hydrochloride, designed to meet the rigorous standards of research and drug development.
The presence of a basic aniline moiety, an electron-withdrawing nitro group, and a chloro substituent on the aromatic ring imparts a unique set of physicochemical properties to this molecule. As a hydrochloride salt, its solubility and stability characteristics are markedly different from its free base form, a critical consideration in the design of an effective purification strategy. This guide will explore several robust purification techniques, including acid-base extraction, recrystallization, and column chromatography, explaining the causality behind each experimental choice to ensure a self-validating and reproducible outcome.
Understanding Potential Impurities
A robust purification strategy begins with an understanding of the potential impurities that may be present in the crude product. While a specific synthetic route for 2-Chloro-4-methyl-5-nitroaniline is not detailed here, we can infer likely impurities based on common synthetic pathways for analogous compounds, which often involve the nitration of a substituted aniline or the amination of a substituted chlorobenzene.[1]
Potential impurities may include:
-
Isomeric Byproducts: Nitration of a substituted aniline can lead to the formation of various positional isomers.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Over-reacted or Side-Reaction Products: The reactive nature of the starting materials and reagents can lead to the formation of undesired side products.
-
Inorganic Salts: Residual acids, bases, or salts from the reaction workup may be present.
-
Colored Impurities: Oxidation or degradation of the aniline moiety can produce colored impurities.[2]
Purification Strategy Overview
The purification of 2-Chloro-4-methyl-5-nitroaniline hydrochloride can be approached through a multi-step process that leverages the compound's chemical properties. The basicity of the aniline group is a key feature that allows for its separation from neutral and acidic impurities through acid-base extraction.[3] As a crystalline solid, recrystallization is a powerful technique for achieving high purity.[4] In cases where impurities have similar solubility profiles, column chromatography of the free base can be employed.
Method 1: Purification via Acid-Base Extraction
This technique is a cornerstone for the purification of amines and their salts.[5] It relies on the differential solubility of the free amine (soluble in organic solvents) and its protonated salt form (soluble in aqueous acid).[3] This method is highly effective for removing neutral and acidic impurities.
Principle
The hydrochloride salt is first dissolved in an aqueous medium. The solution is then basified to deprotonate the anilinium ion, liberating the free base, 2-Chloro-4-methyl-5-nitroaniline. This free amine, being significantly less polar, can be extracted into an immiscible organic solvent, leaving water-soluble impurities (like inorganic salts) and acidic impurities (which would be deprotonated and thus water-soluble) in the aqueous phase. The purified free amine is then recovered from the organic solvent and can be converted back to the highly pure hydrochloride salt.
Experimental Protocol
-
Dissolution: Dissolve the crude 2-Chloro-4-methyl-5-nitroaniline hydrochloride in deionized water. Gentle warming may be necessary to achieve complete dissolution.
-
Basification: Cool the aqueous solution in an ice bath. Slowly add a 2 M aqueous solution of a strong base, such as sodium hydroxide (NaOH), with constant stirring. Monitor the pH of the solution using a pH meter or pH paper. Continue adding the base until the pH is greater than 10 to ensure complete deprotonation of the aniline.[4] The free amine may precipitate as a solid or an oil.
-
Extraction of the Free Amine: Transfer the mixture to a separatory funnel. Extract the free amine with an appropriate organic solvent, such as dichloromethane or ethyl acetate. Perform at least three extractions to ensure complete recovery of the product.[4]
-
Washing: Combine the organic extracts and wash them with brine (a saturated aqueous solution of NaCl) to remove any remaining water-soluble impurities and to aid in breaking any emulsions.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation of the Free Amine (Optional): At this stage, the solvent can be removed under reduced pressure to yield the purified free base of 2-Chloro-4-methyl-5-nitroaniline. This free base can then be further purified by recrystallization or column chromatography if necessary.
-
Re-formation of the Hydrochloride Salt: To obtain the purified hydrochloride salt, redissolve the dried organic extract (or the isolated free amine) in a minimal amount of a suitable organic solvent (e.g., diethyl ether or isopropanol). Bubble dry hydrogen chloride (HCl) gas through the solution or add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether) dropwise with stirring.[4] The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Collect the purified 2-Chloro-4-methyl-5-nitroaniline hydrochloride crystals by vacuum filtration. Wash the crystals with a small amount of the cold organic solvent used for precipitation to remove any residual soluble impurities. Dry the purified product in a vacuum oven at a suitable temperature.
Workflow Diagram
Caption: Acid-Base Extraction Workflow.
Method 2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying crystalline solids. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities will either be highly soluble or insoluble at all temperatures.[2]
Solvent Selection for Hydrochloride Salts
Aniline hydrochlorides are polar salts and thus tend to be more soluble in polar solvents.[6] The solubility of aniline hydrochloride itself has been shown to be high in water and to decrease with increasing chain length of alcohols (methanol > ethanol > propan-1-ol).[6] This suggests that a single polar solvent or a binary mixture of a good solvent and a poor solvent can be effective for recrystallization.
| Solvent System | Rationale for Consideration |
| Ethanol | A common solvent for recrystallizing substituted anilines and their salts.[4] Its volatility allows for easy removal after crystallization. |
| Methanol | Similar to ethanol, but its higher polarity may lead to greater solubility, potentially requiring the use of a co-solvent to reduce solubility for good recovery. |
| Isopropanol | A less polar alcohol than ethanol, which may offer a good balance of solubility at high and low temperatures. |
| Ethanol/Water | A binary solvent system that can be fine-tuned to achieve optimal solubility. The addition of water (a poor solvent for the free base, but good for the salt) can induce crystallization. |
| Acetonitrile | A polar aprotic solvent that can be a good alternative to alcohols. |
Experimental Protocol
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude 2-Chloro-4-methyl-5-nitroaniline hydrochloride in the candidate solvents at room temperature and upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen hot solvent (or solvent mixture) with stirring until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored due to impurities, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the solute's weight) and swirl the mixture. Heat the solution again to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.
Troubleshooting Recrystallization
| Issue | Potential Cause | Suggested Solution |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. Or the solution is too concentrated. | Use a lower-boiling solvent. Add more solvent to the hot solution. |
| No Crystal Formation | The solution is not supersaturated. | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound. Evaporate some of the solvent to increase the concentration.[7] |
| Low Recovery | Too much solvent was used. The crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the crystals with a minimal amount of ice-cold solvent. |
| Product Still Impure | Impurities have similar solubility to the product. | Repeat the recrystallization. Consider using a different solvent system. Pre-purify the material using acid-base extraction or column chromatography. |
Method 3: Purification by Column Chromatography (of the Free Base)
For challenging separations where impurities have similar solubility properties to the product, column chromatography is a powerful tool. Due to the high polarity of the hydrochloride salt and its strong interaction with silica gel, it is highly recommended to perform chromatography on the free base form of 2-Chloro-4-methyl-5-nitroaniline.[4]
Principle
The free amine is adsorbed onto a stationary phase (typically silica gel), and a mobile phase (a solvent or mixture of solvents) is passed through the column. Separation is achieved based on the differential partitioning of the components of the mixture between the stationary and mobile phases. Less polar compounds generally elute faster than more polar compounds on a normal-phase column.
Experimental Protocol
-
Preparation of the Free Base: Convert the crude hydrochloride salt to the free base as described in the acid-base extraction protocol (steps 1-5).
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate). Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude free amine in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane), is often effective for separating compounds with different polarities.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Analyze the collected fractions by Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified free base.
-
Salt Formation: Convert the purified free base back to the hydrochloride salt as described in the acid-base extraction protocol (steps 7-8).
Workflow Diagram
Caption: Column Chromatography Workflow.
Conclusion
The purification of 2-Chloro-4-methyl-5-nitroaniline hydrochloride requires a systematic approach that leverages its chemical properties. Acid-base extraction serves as an excellent initial step to remove a broad range of impurities. For achieving high purity, recrystallization from a suitable polar solvent or solvent mixture is the method of choice. In instances where isomeric or other closely related impurities are present, conversion to the free base followed by silica gel column chromatography provides a robust solution. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to obtain this valuable intermediate in a highly purified form, ensuring the integrity and success of subsequent synthetic endeavors.
References
-
Chempedia. Purification of Aniline. LookChem. Available at: [Link]
-
Journal of Chemical & Engineering Data. Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Available at: [Link]
-
Reachem chemicals. Aniline Hydrochloride Suppliers. Available at: [Link]
-
Reddit. Purify and dry aniline? r/chemistry. Available at: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available at: [Link]
-
Engineering Ideas Clinic - Confluence. What is an Acid and Base Extraction?. Available at: [Link]
-
Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. Available at: [Link]
-
Sciencemadness Discussion Board. Aniline purification without steam distillation. Available at: [Link]
-
Sciencemadness Discussion Board. Purification of Aniline Hydrochloride. Available at: [Link]
-
ResearchGate. Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. Available at: [Link]
-
Wikipedia. Acid–base extraction. Available at: [Link]
-
Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Available at: [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). Selective separation of amines from continuous processes using automated pH controlled extraction. Available at: [Link]
-
Chemistry Stack Exchange. How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Available at: [Link]
-
PrepChem.com. Synthesis of 2-chloro-4-nitroaniline. Available at: [Link]
-
Journal of the American Chemical Society. The Solubility of Aniline Hydrochloride in Water. Available at: [Link]
- Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
-
ResearchGate. The synthesis of substituted anilines, nitroarenes, and haloarenes from arylboronic acids. Available at: [Link]
-
Scribd. Recrystallization: Figure 1. Structure of Aniline. Available at: [Link]
-
Beilstein Journals. A novel high-yield synthesis of aminoacyl p-nitroanilines and aminoacyl 7-amino-4-methylcoumarins: Important synthons for the synthesis of chromogenic/fluorogenic protease substrates. Available at: [Link]
-
AZoM. An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]
-
Royal Society of Chemistry. 5.1.5. Synthesis of 2-Nitro-4-methylaniline. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]
Application Note: 2-Chloro-4-methyl-5-nitroaniline HCl in Heterocyclic Scaffold Construction
This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 2-Chloro-4-methyl-5-nitroaniline hydrochloride as a high-value scaffold for synthesizing nitrogen-containing heterocycles, particularly benzimidazoles and quinoxalines, which are privileged structures in kinase inhibitors (e.g., EGFR, VEGFR targets).
Executive Summary
2-Chloro-4-methyl-5-nitroaniline hydrochloride is a multifunctional "ortho-halo-nitroaniline" building block. Its value in medicinal chemistry stems from its tetrasubstituted benzene core , which offers three distinct orthogonal handles for diverse chemical elaboration:
-
C2-Chloro: Activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-nitro group.
-
C1-Amino: A nucleophile ready for acylation, reductive amination, or cyclization.
-
C5-Nitro: A masked aniline (via reduction) serving as a handle for late-stage functionalization (e.g., amide coupling in fragment-based drug discovery).
-
C4-Methyl: Provides essential steric bulk often required to fill hydrophobic pockets in enzyme active sites (e.g., the "gatekeeper" region of kinases).
Physicochemical Profile & Handling
The hydrochloride salt form offers enhanced stability against oxidation compared to the free base aniline, but it requires specific handling during organic synthesis to ensure reactivity.
| Property | Specification | Application Note |
| Molecular Formula | C₇H₇ClN₂O₂ · HCl | Salt form stoichiometry varies; verify via titration. |
| Appearance | Yellow to orange crystalline powder | Nitroanilines are chromophores; color intensity indicates purity. |
| Solubility | Soluble in DMSO, MeOH, Water (hot) | Critical: Insoluble in non-polar organics (DCM, Toluene) unless neutralized. |
| Acidity | Weakly acidic (Ammonium salt) | Requires roughly 1.0 eq. of base (e.g., DIPEA, NaHCO₃) to liberate the reactive free base in situ. |
| Safety | Toxic / Irritant | Nitroanilines are methemoglobinemia inducers. Handle in a fume hood. |
Strategic Reaction Pathways
The following Graphviz diagram illustrates the three primary workflows for this scaffold.
Caption: Primary synthetic workflows. The Green pathway (Benzimidazole formation) is the dominant application in kinase inhibitor synthesis.
Detailed Experimental Protocols
Protocol A: Synthesis of N1-Substituted Benzimidazoles
This is the "Gold Standard" protocol for creating kinase inhibitor cores. It utilizes the activated C2-Chloro position.
Mechanism: The C5-Nitro group activates the C2-Chloro for displacement by a primary amine. The C4-Methyl group does not sterically hinder this attack significantly as it is meta to the leaving group.
Step 1: SNAr Displacement (Library Compatible)
-
Reagents: 2-Chloro-4-methyl-5-nitroaniline HCl (1.0 eq), Primary Amine (R-NH₂) (1.2 eq), DIPEA (3.0 eq).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
-
Conditions: 80°C – 100°C, 4–12 hours.
Procedure:
-
Charge a reaction vial with the HCl salt (1.0 eq) and NMP (5 mL/mmol).
-
Add DIPEA (3.0 eq). Note: The first equivalent neutralizes the HCl salt; the remaining equivalents act as the proton scavenger for the SNAr.
-
Add the primary amine (1.2 eq).
-
Heat to 90°C. Monitor by LC-MS. The peak for the starting material (M+) should disappear, replaced by the product (M+R-Cl).
-
Workup: Pour into ice water. The product (an ortho-nitroaniline derivative) usually precipitates as a bright yellow/orange solid. Filter and wash with water.
Step 2: Nitro Reduction
-
Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq).
-
Solvent: EtOH/Water (4:1).
-
Conditions: Reflux (80°C), 2 hours.
Procedure:
-
Suspend the nitro intermediate from Step 1 in EtOH/Water.
-
Add NH₄Cl and Iron powder.
-
Heat to reflux with vigorous stirring (mechanical stirring recommended for scale >10g).
-
Endpoint: Solution turns from yellow to colorless/brown (iron oxides). LC-MS confirms conversion of NO₂ (-O2) to NH₂ (+H2).
-
Filtration: Filter hot through Celite to remove iron sludge.
-
Concentrate the filtrate to obtain the 1,2,5-triamino-4-methylbenzene intermediate. Caution: These intermediates are oxidation-sensitive. Proceed immediately to cyclization.
Step 3: Cyclization to Benzimidazole
-
Reagents: Triethyl orthoformate (TEOF) or Formic Acid.
-
Conditions: Reflux or Microwave (100°C).
Procedure:
-
Dissolve the crude triamine in TEOF (acting as solvent and reagent).
-
Add a catalytic amount of p-TsOH (1 mol%).
-
Heat at 100°C for 1 hour.
-
Result: Formation of the benzimidazole ring closing between the N1 and N2 nitrogens.
-
Purification: Evaporate volatiles. Recrystallize from EtOAc/Hexanes.
Critical Technical Considerations
Regioselectivity & Activation
The C2-Chloro atom is activated by the para-nitro group (C5). However, the electron-donating amino group at C1 partially deactivates the ring.
-
Troubleshooting: If the SNAr is sluggish, protect the C1-amine as an acetamide (Ac) or carbamate (Boc). This removes the electron donation, significantly increasing the electrophilicity at C2.
The "Methyl Effect" (C4)
The C4-methyl group is a critical feature of this specific intermediate.
-
Medicinal Chemistry Role: In kinase inhibitors (e.g., similar to the scaffold in Lenvatinib or Osimertinib analogs), this methyl group often restricts the rotation of the phenyl ring or fills a small hydrophobic pocket (e.g., the gatekeeper residue), improving selectivity over wild-type kinases.
-
Synthetic Consequence: It provides steric bulk that prevents over-substitution at the C3 position during electrophilic halogenation steps if further functionalization is attempted.
Stability of the HCl Salt
-
Storage: Store at room temperature under inert atmosphere (Nitrogen).
-
Hygroscopicity: The salt can be hygroscopic. Weigh quickly or dry in a vacuum desiccator before use to ensure accurate stoichiometry.
References
-
Benzimidazole Synthesis via SNAr
-
Nitroaniline Reactivity & Safety
- Title: "Nucleophilic Arom
- Source: MDPI (Molecules).
-
URL:[Link] (General reference for SNAr kinetics on nitro-halo-arenes).
- Kinase Inhibitor Scaffolds: Title: "Design and Synthesis of Benzimidazole-Based Kinase Inhibitors." Source: Journal of Medicinal Chemistry (ACS). Context: Describes the utility of the 4-methyl-5-nitro scaffold in constructing EGFR/VEGFR inhibitors.
- Safety Data Sheet (SDS): Title: "Safety Data Sheet: 2-Chloro-4-nitroaniline derivatives." Source: Fisher Scientific / Sigma-Aldrich.
Sources
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-4-methyl-5-nitroaniline Hydrochloride
Topic: Troubleshooting Common Impurities & Analytical Anomalies
Executive Summary & Compound Profile
User Query: "I am seeing unexpected peaks and stability issues with my 2-Chloro-4-methyl-5-nitroaniline hydrochloride batches. What are the common impurities, and how do I resolve them?"
Scientist’s Perspective: 2-Chloro-4-methyl-5-nitroaniline (often an intermediate for azo dyes and kinase inhibitors) is a polysubstituted benzene.[1] Its synthesis typically involves the nitration of 2-chloro-4-methylaniline.[1] The presence of the hydrochloride salt adds a layer of complexity regarding hygroscopicity and stoichiometry.
The impurity profile is dominated by regioisomers formed during nitration and oxidative dimers characteristic of anilines. The guide below addresses these specific chemical challenges.
| Compound Attribute | Technical Detail |
| IUPAC Name | 2-Chloro-4-methyl-5-nitrobenzenamine hydrochloride |
| Common Name | Fast Red GL Base HCl; 5-Nitro-2-chloro-p-toluidine HCl |
| CAS (Free Base) | 6283-25-6 (Note: HCl salt CAS varies by supplier) |
| Molecular Formula | C7H7ClN2O2[1] · HCl |
| Key Reactivity | Electrophilic aromatic substitution (limited), Diazotization, Nucleophilic displacement of Cl (under forcing conditions). |
Impurity Profiling: The "Rogues' Gallery"
The following table summarizes the most frequent impurities found in commercial and synthesized batches.
| Impurity ID | Name / Structure | Origin (Causality) | Detection (UV/MS) |
| Impurity A (Critical) | 2-Chloro-4-methyl-6-nitroaniline | Regioisomer: Formed if nitration occurs ortho to the amine group rather than the desired meta position (relative to the protonated amine).[1] | MS: Same mass (Isobaric). UV: |
| Impurity B | 2-Chloro-4-methylaniline | Starting Material: Incomplete nitration or insufficient quench/workup.[1] | MS: [M-45] (Missing NO2). UV: Distinct spectra (lacks nitro conjugation). |
| Impurity C | 4,4'-Azobis(2-chloro-5-nitrotoluene) | Oxidation: Azo dimer formation.[1] Occurs if the free base is exposed to air/light before salt formation. | MS: [2M-2]. UV: Strong absorbance >300nm (colored). |
| Impurity D | 2-Chloro-4-methyl-3-nitroaniline | Regioisomer: Sterically crowded isomer (between Cl and Me).[1] Rare but possible in high-temp nitrations.[1] | MS: Same mass. UV: Similar to Target. |
Troubleshooting Guides (Q&A Format)
Module 1: Chromatographic Anomalies (HPLC/LC-MS)
Q: I see a "shoulder" peak eluting immediately after my main peak on C18. Is this the 6-nitro isomer?
A: Yes, this is the classic signature of Impurity A (6-nitro isomer) .[1]
-
The Mechanism: The 5-nitro (target) and 6-nitro (impurity) isomers have identical masses and very similar polarities.[1] However, the 6-nitro isomer has the nitro group ortho to the amine.[1] This creates an intramolecular hydrogen bond (NH...O=N), reducing its interaction with the mobile phase protons and altering its retention on the stationary phase.
-
The Fix: Standard C18 columns often fail to resolve these.
-
Switch Column Chemistry: Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column.[1] The
interactions offered by these phases discriminate better between the electronic environments of the isomers.[1] -
Optimize pH: Ensure your mobile phase is acidic (pH 2.5 - 3.0) . This keeps the aniline protonated. The pKa differences between the 5-nitro and 6-nitro anilinium ions will maximize separation.[1]
-
Q: My "pure" HCl salt shows a small peak that grows over time in solution. Is it degrading?
A: This is likely hydrolysis or dissociation , not necessarily degradation of the carbon skeleton.
-
The Cause: In unbuffered aqueous solutions, the HCl salt exists in equilibrium. If the pH drifts >4.0, the free base (2-Chloro-4-methyl-5-nitroaniline) precipitates or partitions differently.[1]
-
Verification: Check the UV spectrum of the new peak. If it matches the free base reference standard, your sample solvent is too basic.
-
Solution: Dissolve samples in 0.1% Formic Acid in Water/MeCN to lock the speciation as the salt.
Module 2: Synthesis & Purification Logic
Q: Why does my synthesis yield high levels of the 6-nitro impurity?
A: This is a protonation control failure during nitration.
-
The Science:
-
Scenario 1 (Strong Acid): In 98%
, the amine is fully protonated ( ). This group is meta-directing. The meta positions are 3 and 5. Position 5 is favored (less steric hindrance). Result: High yield of Target (5-nitro). -
Scenario 2 (Weak Acid/Solvent): If the amine is not fully protonated (free
), it is a strong ortho/para director. It will direct the nitro group to position 6 (ortho). Result: High Impurity A.
-
-
The Fix: Ensure your nitration media maintains a sufficiently low Hammett Acidity Function (
). Do not let the temperature spike, as higher temps increase the fraction of unprotonated free base available for reaction.
Q: How do I remove the starting material (Impurity B)? Recrystallization isn't working.
A: 2-Chloro-4-methylaniline (SM) is structurally very similar to the product.[1]
-
The Trick: Exploit the basicity difference . The nitro group on the product makes the amine less basic (pKb increases) compared to the starting material.
-
Protocol:
-
Dissolve the crude mixture in dilute aqueous HCl.
-
The Starting Material (more basic) will protonate first and stay in the water.
-
The Product (less basic due to electron-withdrawing
) can be extracted into an organic solvent (like Ethyl Acetate) at a controlled pH (e.g., pH 1-2). -
Alternatively: If you have the HCl salt, wash the solid filter cake with cold Isopropanol . The starting material HCl salt is often more soluble in alcohols than the nitro-aniline salt.
-
Visualizing the Impurity Landscape
The following diagram illustrates the origin of the primary impurities during the nitration of 2-chloro-4-methylaniline.
Caption: Figure 1. Mechanistic origin of regioisomeric impurities based on protonation state of the amine during nitration.[1]
Validated Analytical Protocol
Method: High-Performance Liquid Chromatography (HPLC-UV) Objective: Separation of 5-nitro (Target) and 6-nitro (Impurity A).
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0 min: 10% B 15 min: 60% B 20 min: 90% B 25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Detection | UV @ 254 nm (General) and 230 nm (Sensitive for chlorinated aromatics) |
| Sample Prep | Dissolve 10 mg in 10 mL of 50:50 Water:MeCN (with 0.1% H3PO4). |
Self-Validation Checklist:
References
-
PubChem. "2-Chloro-5-nitroaniline Compound Summary."[1] National Library of Medicine. [Link] (Note: Used for structural analogy and property verification).
-
Schofield, K. "Aromatic Nitration." Cambridge University Press. (Authoritative text on the mechanism of amine protonation and directing effects in nitration).
-
NIST Chemistry WebBook. "Benzenamine, 2-chloro-4-methyl-."[1] National Institute of Standards and Technology. [Link] (Data for Starting Material Impurity B).
Disclaimer: This guide is for research and development purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
"troubleshooting failed reactions with 2-Chloro-4-methyl-5-nitroaniline;hydrochloride"
Ticket ID: T-CMNA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: Understanding Your Reagent
Welcome to the technical support hub for 2-Chloro-4-methyl-5-nitroaniline hydrochloride . This is not a standard aniline; it is a highly functionalized, deactivated aromatic system.
If you are experiencing failed reactions, the root cause is likely one of three factors inherent to this molecule’s "personality":
-
The Salt Factor: You are using the hydrochloride salt (
) in a reaction requiring a free nucleophile. -
Electronic Deactivation: The 5-nitro group strongly withdraws electron density, making the amine sluggish.
-
Steric Hindrance: The 2-chloro substituent creates an "ortho-effect," physically blocking the amine.
Below are the specific troubleshooting modules designed to resolve your experimental bottlenecks.
Module 1: "My starting material won't dissolve or react."
Diagnosis: The Hydrochloride Trap.
The hydrochloride salt is ionic. It is soluble in water and methanol but insoluble in non-polar organic solvents (DCM, Toluene, THF). Furthermore, the nitrogen is protonated (
Troubleshooting Protocol:
-
Issue: Suspension in DCM/THF remains unreactive.
-
Solution: You must liberate the Free Base.
Protocol A: In-Situ Neutralization (For Acylations/Amide Couplings)
If your solvent is compatible with organic bases, add an excess of base directly to the reaction.
-
Reagent: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Stoichiometry: Use at least 2.5 equivalents (1 eq to neutralize the HCl, 1 eq to scavenge the acid formed during acylation, 0.5 eq excess).
Protocol B: Pre-Reaction Free-Basing (Recommended for Sensitive Reactions)
For cleaner reactions (e.g., Buchwald-Hartwig or reductive amination), isolate the free base first.
-
Suspend the HCl salt in water.
-
Slowly add saturated
or until pH > 9. -
Extract 3x with Ethyl Acetate or DCM.
-
Dry over
, filter, and concentrate. -
Result: You should obtain the free aniline as a yellow/orange solid.
Module 2: "Yields are low (<30%) during Acylation or Alkylation."
Diagnosis: Electronic & Steric Deactivation. Once free-based, the amine is still a poor nucleophile. The 5-nitro group pulls electron density away from the nitrogen (resonance withdrawal), and the 2-chloro group provides steric bulk.
Optimization Strategy: Do not use mild reagents. This aniline requires "forcing conditions."
| Variable | Standard Protocol (Fails) | Optimized Protocol (Works) |
| Catalyst | None | DMAP (10-20 mol%) is critical for acylation. |
| Temperature | RT ( | Reflux ( |
| Electrophile | Carboxylic Acid + EDC | Acid Chloride or Anhydride (more reactive). |
| Solvent | Ethanol/Methanol | DCM, THF, or Toluene (Non-protic solvents prevent H-bonding interference). |
Visual Workflow: Acylation Logic
Figure 1: Decision logic for overcoming the deactivated nature of the aniline during acylation.
Module 3: "I lost the Chlorine atom during Nitro reduction."
Diagnosis: Unwanted Hydrodehalogenation. If you are trying to reduce the 5-nitro group to an amine (to make a diamine), using standard Palladium on Carbon (Pd/C) with Hydrogen gas will often strip off the 2-Chloro group. The resulting product will be 4-methyl-1,3-phenylenediamine (chlorine lost).
Solution: Chemoselective Reduction.[2][3][4]
You must use a method that reduces
Recommended Protocol: Bechamp Reduction (Iron/Acid)
This is the gold standard for chloronitro aromatics.
-
Reagents: Iron powder (3-5 eq), Ammonium Chloride (
) or Acetic Acid. -
Solvent: Ethanol/Water (3:1).
-
Conditions: Reflux for 2-4 hours.
-
Workup: Filter hot through Celite (to remove iron sludge), then basify and extract.
Alternative: Platinum on Carbon (Sulfided)
If you must use hydrogenation:
-
Use Pt/C (sulfided) catalyst. The sulfur poisons the catalyst enough to prevent C-Cl bond insertion but allows
reduction.
| Method | Reagents | Outcome | Recommendation |
| Catalytic H2 | Pd/C, | De-chlorination (Bad) | ❌ Avoid |
| Bechamp | Fe, | Chemoselective (Good) | ✅ Preferred |
| Stannous | Chemoselective (Good) | ⚠️ Messy workup | |
| Transfer Hydrog. | Fe, | Chemoselective (Good) | ✅ Green alternative |
Module 4: "The Diazonium salt decomposes / Sandmeyer failed."
Diagnosis: Stability vs. Reactivity.[5]
The electron-withdrawing groups (
Troubleshooting Protocol:
-
Acid Concentration: Deactivated amines require a more concentrated acid environment to push the equilibrium. Use 6M HCl or even concentrated
(nitrosyl sulfuric acid method) if aqueous HCl fails. -
Temperature: While 0-5°C is standard, this specific aniline may require the reaction to start at 0°C and slowly warm to 10-15°C to ensure complete diazotization before quenching.
-
Verification: Always check with Starch-Iodide paper. It should turn blue immediately (excess nitrous acid). If not, the reaction stalled.
Visual Workflow: Chemoselective Pathways
Figure 2: Selecting the correct reduction method to preserve the Chlorine substituent.
References & Further Reading
-
Chemoselective Reduction (Bechamp):
-
Mechanism & Application: The reduction of nitroarenes in the presence of halides using Iron/Ammonium Chloride is a well-documented chemoselective method, preventing the hydrogenolysis of the C-Cl bond observed with Pd/C.
-
Source: Chandrappa, S., et al. "An efficient Fe/CaCl2 system enables the reduction of nitroarenes..."[2] Synlett, 2010.[2]
-
-
Diazotization of Deactivated Anilines:
-
Protocol: Deactivated anilines (with nitro groups) often require higher acid concentrations or nitrosyl sulfuric acid to drive the formation of the nitrosonium ion (
) and subsequent attack by the weak nucleophilic amine. -
Source:Organic Synthesis, Coll.[6] Vol. 2, p. 453 (General method for deactivated amines).
-
-
Solubility of Aniline Salts:
-
Data: Aniline hydrochlorides are ionic lattices. Their solubility is high in water/methanol but negligible in non-polar organics like Hexane or DCM, necessitating the "Free-Base" step for organic synthesis.
-
Source:Fisher Scientific Safety Data Sheet & Technical Data for Aniline Hydrochloride.
-
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Removal of amino groups from anilines through diazonium salt-based reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Validating Analytical Methods for 2-Chloro-4-methyl-5-nitroaniline hydrochloride
This guide provides a comprehensive framework for the validation of analytical methods for 2-Chloro-4-methyl-5-nitroaniline hydrochloride, a key intermediate in various synthetic pathways. For researchers, scientists, and drug development professionals, ensuring the reliability and accuracy of analytical data is not merely a procedural step but the foundation of product quality and regulatory compliance. This document offers an in-depth comparison of suitable analytical techniques, detailed experimental protocols, and the rationale behind methodological choices, grounded in established regulatory standards.
The Regulatory Bedrock: Understanding the 'Why' of Validation
Before embarking on any laboratory work, it is crucial to understand the regulatory landscape that governs analytical method validation. The primary objective is to demonstrate that an analytical procedure is fit for its intended purpose.[1][2] This principle is globally harmonized by the International Council for Harmonisation (ICH), particularly in its Q2(R2) guideline, and is mirrored by pharmacopeias such as the United States Pharmacopeia (USP) in its General Chapter <1225>.[1][3][4][5]
These guidelines emphasize a lifecycle approach to analytical procedures, viewing validation not as a single event but as a continuous process of ensuring quality.[6] The core performance characteristics that must be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components like impurities, degradation products, or matrix components.[7][8]
-
Linearity: The direct proportionality of the method's response to the concentration of the analyte over a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The Validation Workflow: A Logical Approach
The validation process follows a structured path, from defining the method's purpose to its continuous monitoring. This workflow ensures all regulatory requirements are met and the method is scientifically sound.
Sources
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. uspbpep.com [uspbpep.com]
- 4. investigationsquality.com [investigationsquality.com]
- 5. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. drugfuture.com [drugfuture.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
